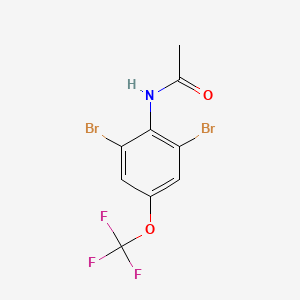

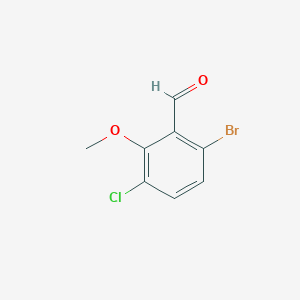

![molecular formula C13H14BClF2O4 B6357175 2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1628572-71-3](/img/structure/B6357175.png)

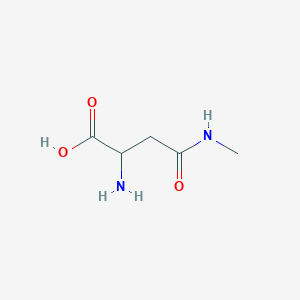

2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Übersicht

Beschreibung

The compound “2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound that is part of the Membrane Transporter/Ion Channel class of compounds . It has a molecular weight of 421.75 and a molecular formula of C19H11ClF3N3O3 .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, a molecule consisting of a naphthalene moiety and a 1,2-methylenedioxybenzene group has been analyzed . The naphthalene ring and 1,2-methylenedioxybenzene ring in this molecule are not coplanar, with a dihedral angle of 53.5 .Wissenschaftliche Forschungsanwendungen

Treatment of Acute Pancreatitis

- Role of CM4620 : CM4620 blocks the action of CRAC channels, tiny pores on cell surfaces that regulate calcium movement. Evidence suggests that calcium movement is involved in the development of pancreatic damage and cell death during acute pancreatitis .

Cystic Fibrosis (CFTR-Mediated Disease)

- CM4620 Application : CM4620, when formulated as a pharmaceutical composition, may be suitable for treating CFTR-mediated diseases like cystic fibrosis. It acts by inhibiting CRAC channels, which could have implications for CFTR function .

Solid-State Chemistry and Crystallography

- Solid Forms : CM4620 has solid forms with distinct crystal structures. Researchers study these forms to understand their stability, solubility, and other physicochemical properties. Such insights aid drug formulation and optimization .

Wirkmechanismus

Target of Action

Related compounds have been shown to interact with various cellular targets

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets, leading to various cellular changes . More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways

Pharmacokinetics

Related compounds have been studied for their pharmacokinetic properties . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

Related compounds have been shown to have various effects at the molecular and cellular level

Action Environment

It is known that environmental factors can significantly influence the action of many compounds . More research is needed to understand how environmental factors influence this compound’s action.

Eigenschaften

IUPAC Name |

2-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BClF2O4/c1-11(2)12(3,4)21-14(20-11)7-5-9-10(6-8(7)15)19-13(16,17)18-9/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJVMIKPLGVBJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2Cl)OC(O3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BClF2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

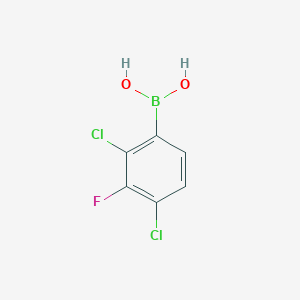

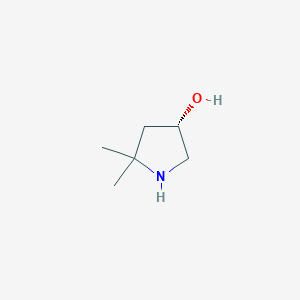

![(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine](/img/structure/B6357118.png)

![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)